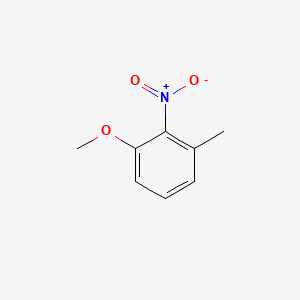

3-Methyl-2-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRGNWARSQECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201615 | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-42-6 | |

| Record name | 1-Methoxy-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DR52PKJ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Methyl-2-nitroanisole (CAS No: 5345-42-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Chemical and Physical Properties

This compound, systematically named 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound. It presents as a crystalline solid, with its color ranging from white to light yellow, orange, or green. It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [2] |

| Synonyms | 2-Nitro-3-methylanisole, 3-Methoxy-2-nitrotoluene | [3][4] |

| CAS Number | 5345-42-6 | [3][5] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [3][5] |

| Appearance | Powder to crystal; White to Orange to Green | [3] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 170 °C at 35 mmHg | [3] |

| Density | 1.2917 g/cm³ (rough estimate) | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3][5] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [3] |

| Refractive Index | 1.5570 (estimate) | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the methylation of its precursor, 3-methyl-2-nitrophenol. This reaction is a classic example of a Williamson ether synthesis.

Experimental Protocol: Methylation of 3-Methyl-2-nitrophenol

Objective: To synthesize this compound by methylation of 3-methyl-2-nitrophenol.

Materials:

-

3-Methyl-2-nitrophenol

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

An appropriate solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and apparatus for reaction, extraction, and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-nitrophenol in the chosen solvent.

-

Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The amount should be in slight molar excess relative to the 3-methyl-2-nitrophenol.

-

Addition of Methylating Agent: While stirring, add the methylating agent dropwise to the reaction mixture. This step is often exothermic, and the temperature may need to be controlled with an ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether and wash it successively with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Analytical Methods

The characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1350 cm⁻¹) and the C-O-C ether linkage.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to confirm its molecular weight.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals.[1] The presence of the nitro group and the methoxy group on the aromatic ring allows for a variety of chemical transformations.

A key reaction of nitroaromatic compounds is their reduction to the corresponding anilines. The reduction of this compound would yield 3-methyl-2-methoxyaniline, a potentially useful building block in the synthesis of more complex molecules.

Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

-

S24/25: Avoid contact with skin and eyes.[3]

-

S36: Wear suitable protective clothing.[3]

-

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of this compound as a chemical intermediate.

References

An In-depth Technical Guide to 3-Methyl-2-nitroanisole (CAS: 5345-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitroanisole, with the CAS number 5345-42-6, is a nitroaromatic compound with significant applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a pale yellow to yellow crystalline powder.[1] It is largely insoluble in water but shows good solubility in organic solvents such as ethanol and ether.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 5345-42-6 | [1] |

| Appearance | Pale yellow to yellow solid/crystalline powder | [1] |

| Melting Point | 48-50 °C | [2] |

| Boiling Point | 170 °C at 35 mmHg | [2] |

| Density | 1.2917 g/cm³ (estimate) | [2] |

| Flash Point | >113 °C (>235.4 °F) | |

| Refractive Index | 1.5570 (estimate) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [2] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Data available from various sources. | [1] |

| ¹³C NMR | Data available from various sources. | [1] |

| IR Spectroscopy | Data available from various sources. | [1] |

| Mass Spectrometry | Data available from various sources. | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 3-methyl-2-nitrophenol. This reaction is a nucleophilic substitution where the phenoxide ion of 3-methyl-2-nitrophenol attacks a methylating agent.

Experimental Protocol: Methylation of 3-methyl-2-nitrophenol

This protocol is adapted from a similar methylation procedure for a related compound.

Materials:

-

3-methyl-2-nitrophenol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-nitrophenol in anhydrous DMF.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Continue stirring at room temperature for 30 minutes after the addition is complete to ensure the formation of the sodium salt of 3-methyl-2-nitrophenol.

-

Methylation: Add methyl iodide to the reaction mixture. Heat the mixture to 80 °C and maintain this temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of a variety of organic compounds.[2][3] Its functional groups allow for a range of chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for the creation of more complex molecules with potential biological activity.[3] The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals and agrochemicals. The aromatic ring can also undergo further substitutions.

-

Dye Manufacturing: The compound is an intermediate in the production of certain dyes.[3]

-

Organic Synthesis: The presence of the nitro and methoxy groups influences the reactivity of the aromatic ring, making it a useful substrate for studying electrophilic and nucleophilic aromatic substitution reactions.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with biological signaling pathways or its specific mechanism of action. While nitroaromatic compounds as a class are known to have a wide range of biological activities, often through redox cycling and the generation of reactive nitrogen species, the specific biological profile of this compound has not been extensively characterized. Further research is required to elucidate any potential pharmacological or toxicological pathways.

The metabolic fate of a related compound, 2-nitroanisole, has been studied, revealing pathways involving O-demethylation and nitroreduction.[4][5] These metabolic routes can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA.[4][5] It is plausible that this compound could undergo similar metabolic transformations. The following diagram illustrates a generalized metabolic pathway for a nitroanisole, which may be applicable to this compound.

Safety Information

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[2] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[2]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes | Reference(s) |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301 + P312, P330, P501 | [1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305 + P351 + P338, P337 + P313 | [1] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Store in a tightly sealed container in a dry, cool place.[2]

Conclusion

This compound is a valuable chemical intermediate with established applications in organic synthesis for the pharmaceutical, agrochemical, and dye industries. This guide has provided a detailed overview of its chemical and physical properties, a practical protocol for its synthesis, and essential safety information. While its direct biological activity and involvement in signaling pathways remain to be fully elucidated, its utility as a synthetic precursor is well-documented. Further research into its pharmacological and toxicological profile would be beneficial for a more complete understanding of this compound.

References

- 1. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-nitroanisole, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a valuable organic compound utilized in the synthesis of a range of more complex molecules. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and selective synthetic route proceeds through two key stages: the nitration of m-cresol to form 3-methyl-2-nitrophenol, followed by the methylation of the phenolic hydroxyl group.

Direct nitration of m-cresol is generally avoided due to the formation of a mixture of isomers, including the 2-nitro, 4-nitro, and 6-nitro products, which are challenging to separate. To overcome this, a more selective three-step sequence involving sulfonation, nitration, and subsequent desulfonation is the preferred method for the synthesis of the 3-methyl-2-nitrophenol intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two main stages:

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This stage involves a three-step process to ensure the selective nitration of m-cresol at the 2-position.

-

Step 1.1: Sulfonation of m-Cresol: m-Cresol is first sulfonated to block the more reactive positions on the aromatic ring, directing the subsequent nitration.

-

Step 1.2: Nitration of the Sulfonated Intermediate: The sulfonated m-cresol is then nitrated. The sulfonic acid groups direct the nitro group to the desired 2-position.

-

Step 1.3: Desulfonation: The sulfonic acid groups are removed to yield 3-methyl-2-nitrophenol.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

The hydroxyl group of 3-methyl-2-nitrophenol is methylated to produce the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This selective synthesis is adapted from established methods for the regioselective nitration of phenols.[1][2][3][4]

Step 1.1: Sulfonation of m-Cresol

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, place m-cresol.

-

Cool the flask in an ice bath.

-

Slowly add fuming sulfuric acid (containing ~20% SO₃) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 100 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the m-cresolsulfonic acid.

-

Filter the solid product and wash with cold water.

Step 1.2: Nitration of m-Cresolsulfonic Acid

-

To the crude m-cresolsulfonic acid in a flask, add concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

After the addition, continue stirring at 0-5 °C for 1-2 hours.

Step 1.3: Desulfonation to Yield 3-Methyl-2-nitrophenol

-

Carefully pour the nitrated mixture onto a large amount of crushed ice.

-

Heat the resulting solution to boiling and perform steam distillation.

-

The 3-methyl-2-nitrophenol will distill over with the steam.

-

Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

The crude 3-methyl-2-nitrophenol can be further purified by column chromatography or recrystallization.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

This procedure is a standard O-methylation of a phenol using dimethyl sulfate.[5][6][7]

-

In a round-bottom flask, dissolve 3-methyl-2-nitrophenol in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the mixture to reflux with stirring.

-

Slowly add dimethyl sulfate dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

The product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| m-Cresol | C₇H₈O | 108.14 | 11-12 | 202 |

| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 35-39 | 106-108 / 9.5 mmHg |

| This compound | C₈H₉NO₃ | 167.16 | 48-50 | 170 / 35 mmHg |

Table 2: Expected Yields

| Reaction Stage | Product | Typical Yield (%) |

| Stage 1 | 3-Methyl-2-nitrophenol | 60-70 (overall for the three steps) |

| Stage 2 | This compound | 85-95 |

Table 3: Spectral Data for 3-Methyl-2-nitrophenol

| Spectral Data | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH₃)[8] |

| ¹³C NMR | |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~1530 & ~1350 (NO₂) |

| Mass Spec (EI) | m/z: 153 (M⁺), 136, 108, 77 |

Table 4: Spectral Data for this compound

| Spectral Data | Key Peaks/Shifts |

| ¹H NMR | |

| ¹³C NMR | |

| IR (KBr) | ν (cm⁻¹): ~2950 (C-H, sp³), ~1525 & ~1350 (NO₂), ~1250 (C-O, ether) |

| Mass Spec (EI) | m/z: 167 (M⁺), 152, 122, 91 |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound from m-cresol.

Experimental Workflow for the Synthesis of 3-Methyl-2-nitrophenol

Caption: Experimental workflow for the selective synthesis of 3-methyl-2-nitrophenol.

Experimental Workflow for the Methylation of 3-Methyl-2-nitrophenol

Caption: Experimental workflow for the methylation of 3-methyl-2-nitrophenol.

References

- 1. prepchem.com [prepchem.com]

- 2. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 5. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-methyl-2-nitrobenzene, also known as 3-Methyl-2-nitroanisole, is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its specific arrangement of methoxy, methyl, and nitro functional groups on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where aromatic nitro compounds are crucial precursors for the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1] The nitro group can be readily reduced to an amine, which opens up pathways to a variety of heterocyclic scaffolds, such as benzimidazoles, a core structure in many pharmaceutical agents.[2][3][4] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

1-Methoxy-3-methyl-2-nitrobenzene is typically a colorless to light yellow crystalline solid. The quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical and Spectral Data for 1-Methoxy-3-methyl-2-nitrobenzene

| Property | Value | Reference(s) |

| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [1] |

| Synonyms | This compound, 3-Methoxy-2-nitrotoluene | [5] |

| CAS Number | 5345-42-6 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 54-56 °C | [5] |

| Boiling Point | 135-137 °C at 13 mmHg | [6] |

| Appearance | Colorless to light yellow solid | |

| ¹H NMR (CDCl₃) | δ 7.41 (t, J=8.2 Hz, 1H), 7.23-7.19 (m, 1H), 3.88 (s, 3H), 2.41 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃) | δ 159.7, 149.2, 138.9, 129.9, 121.6, 115.5, 55.3, 21.2 | [7][8] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2940 (Alkyl C-H), ~1525 (asym NO₂), ~1350 (sym NO₂) | [9] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [10] |

Note: NMR data is estimated based on spectral data of closely related analogs and general principles.[7][11][12] A triplet and a multiplet are expected for the aromatic protons, with singlets for the methoxy and methyl protons.

Experimental Protocols

The synthesis of 1-methoxy-3-methyl-2-nitrobenzene can be effectively achieved via the electrophilic nitration of 3-methylanisole. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The nitration is expected to occur primarily at the positions ortho to the strongly activating methoxy group (positions 2 and 6). The presence of the methyl group at position 3 sterically hinders the 2-position to some extent, but the electronic activation from the methoxy group makes it a primary site of reaction. A carefully controlled procedure is required to favor mono-nitration and achieve a good yield of the desired isomer.

Synthesis of 1-Methoxy-3-methyl-2-nitrobenzene via Nitration of 3-Methylanisole

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[13][14]

Materials:

-

3-Methylanisole (m-cresol methyl ether)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methylanisole (12.2 g, 0.1 mol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (30 mL) to the stirred 3-methylanisole, ensuring the temperature does not rise above 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.

-

Add the cold nitrating mixture dropwise from the dropping funnel to the 3-methylanisole solution over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid/oil should separate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 1-methoxy-3-methyl-2-nitrobenzene isomer.

Applications in Drug Development

1-Methoxy-3-methyl-2-nitrobenzene serves as a key intermediate for synthesizing heterocyclic compounds of medicinal interest, most notably substituted benzimidazoles.[2][3] The synthetic utility stems from the facile reduction of the nitro group to an amine, which, being ortho to another substituent (the methyl group), can undergo cyclization reactions.

The general pathway involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of 1-methoxy-3-methyl-2-nitrobenzene is reduced to an amine, yielding 2-methoxy-6-methylaniline.

-

Formation of the Benzimidazole Core: This aniline derivative is not the direct precursor. For benzimidazole synthesis, an ortho-phenylenediamine is required. Therefore, a more strategic application involves the reduction of 1-methoxy-3-methyl-2-nitrobenzene to 3-methoxy-2-methylaniline , followed by a second nitration and subsequent reduction to form 4-methoxy-3-methyl-1,2-phenylenediamine . This diamine is a valuable precursor for creating a specific subset of substituted benzimidazoles, which are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4]

The workflow below illustrates this synthetic strategy, positioning 1-methoxy-3-methyl-2-nitrobenzene as a critical starting material for accessing these important pharmaceutical scaffolds.

Visualized Workflow: Synthesis of a Benzimidazole Precursor

The following diagram illustrates the synthetic pathway from 3-Methylanisole to a key benzimidazole precursor, highlighting the role of 1-Methoxy-3-methyl-2-nitrobenzene.

Caption: Synthetic pathway from 3-Methylanisole to bioactive benzimidazoles.

Conclusion

1-Methoxy-3-methyl-2-nitrobenzene is a strategically important chemical intermediate. While not an end-product itself, its true value lies in its role as a precursor in multi-step syntheses. The ability to transform the nitro group into an amine provides a gateway to constructing complex heterocyclic systems that are central to modern drug discovery. The protocols and pathways described herein offer a technical foundation for researchers and drug development professionals to leverage this compound in the creation of novel and potentially therapeutic agents.

References

- 1. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-METHOXY-3-METHYL-2-NITROBENZENE | CAS 5345-42-6 [matrix-fine-chemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physical Properties of 3-Methyl-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methyl-2-nitroanisole (CAS No: 5345-42-6). The information is compiled from various chemical data sources to support research, development, and drug discovery activities. This document presents quantitative data in a structured format, details general experimental protocols for property determination, and includes a mandatory visualization of a relevant experimental workflow.

Core Physical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃. It is also known by other names, including 1-methoxy-3-methyl-2-nitrobenzene and 2-nitro-3-methylanisole. The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Data Presentation

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are reported with variability across different sources, which is common for chemical data.

| Property | Value | Source Notes |

| Molecular Weight | 167.16 g/mol | Consistently reported across multiple sources.[1][2] |

| Melting Point | 47-52 °C | This range is the most frequently cited value from chemical suppliers.[3] An alternative value of 48-50 °C has also been reported.[1][2][4] |

| Boiling Point | 170 °C at 35 mmHg284-286 °C | The boiling point is pressure-dependent. The value at reduced pressure is commonly cited.[1][2] The higher value is presumed to be at atmospheric pressure.[5] |

| Density | ~1.2917 g/cm³ | This value is reported as a rough estimate.[1][2] |

| Solubility | Slightly soluble in water.Soluble in ethanol and ether. | Qualitative data indicates its behavior in common solvents.[1] |

| Appearance | White to orange to green powder or crystals. | The color can vary depending on the purity and the manufacturer.[1][2] |

| Flash Point | >110 °C (>230 °F) | Indicates the lowest temperature at which vapors will ignite.[1][2] |

| Refractive Index | ~1.5570 | This is an estimated value.[1][2] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (Distillation Method)

The boiling point is determined at a specific pressure, as it varies with atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A standard distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor temperature remains constant, and a steady rate of distillation is observed. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure. For measurements at reduced pressure, a vacuum pump and manometer are connected to the system.

Determination of Density (Pycnometer Method)

The density of a solid can be determined using a pycnometer and a liquid in which the solid is insoluble.

Apparatus:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

A liquid of known density in which this compound is insoluble (e.g., water, given its slight solubility, might require careful consideration, or a non-polar solvent could be used if the compound is insoluble).

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined (m₁).

-

A sample of this compound is added to the pycnometer, and the total mass is measured (m₂).

-

The pycnometer is filled with the liquid of known density (ρ_liquid), ensuring no air bubbles are trapped, and the mass is determined (m₃).

-

The pycnometer is emptied, cleaned, and then filled only with the liquid of known density, and its mass is measured (m₄).

-

The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of a compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, ether)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble" or "slightly soluble." This process is repeated for each solvent.

Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows for the synthesis or metabolism of this compound are available in published literature, a general experimental workflow for a core physical property determination is provided below. This diagram illustrates the logical steps involved in determining the melting point of a crystalline solid, a fundamental procedure in chemical characterization.

Caption: Workflow for Melting Point Determination of a Crystalline Solid.

References

Technical Guide: Solubility of 2-Nitro-p-cresol in Organic Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-p-cresol (4-methyl-2-nitrophenol), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. Due to the limited availability of specific solubility data for 3-Methyl-2-nitroanisole, this guide focuses on the closely related and extensively studied compound, 2-Nitro-p-cresol. The structural similarity and relevance to drug development make its solubility profile highly pertinent for researchers, scientists, and professionals in the field.

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter in drug development. It influences crucial processes such as crystallization, purification, and formulation. Understanding the solubility behavior of 2-Nitro-p-cresol in different organic solvents allows for the optimization of these processes, leading to improved yield, purity, and cost-effectiveness.

This document presents quantitative solubility data for 2-Nitro-p-cresol in a range of common organic solvents at various temperatures. It also details the experimental methodology used to obtain these data, providing a basis for reproducible research.

Quantitative Solubility Data

The mole fraction solubility of 2-Nitro-p-cresol was determined in eight organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, and toluene) at temperatures ranging from 278.15 K to 318.15 K under atmospheric pressure. The experimental data are summarized in the table below.

Table 1: Mole Fraction Solubility (x) of 2-Nitro-p-cresol in Various Organic Solvents at Different Temperatures (T)

| T/K | Methanol | Ethanol | Isopropanol | n-Propanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |

| 278.15 | 0.2239 | 0.2831 | 0.2852 | 0.3134 | 0.4437 | 0.5281 | 0.3542 | 0.3829 |

| 283.15 | 0.2521 | 0.3168 | 0.3201 | 0.3512 | 0.4852 | 0.5693 | 0.3951 | 0.4283 |

| 288.15 | 0.2834 | 0.3542 | 0.3589 | 0.3926 | 0.5291 | 0.6125 | 0.4393 | 0.4771 |

| 293.15 | 0.3181 | 0.3956 | 0.4021 | 0.4379 | 0.5756 | 0.6578 | 0.4871 | 0.5296 |

| 298.15 | 0.3565 | 0.4413 | 0.4498 | 0.4875 | 0.6248 | 0.7052 | 0.5386 | 0.5859 |

| 303.15 | 0.3989 | 0.4916 | 0.5024 | 0.5416 | 0.6769 | 0.7548 | 0.5941 | 0.6461 |

| 308.15 | 0.4456 | 0.5468 | 0.5598 | 0.6004 | 0.7318 | 0.8066 | 0.6537 | 0.7103 |

| 313.15 | 0.4969 | 0.6071 | 0.6225 | 0.6643 | 0.7897 | 0.8607 | 0.7176 | 0.7785 |

| 318.15 | 0.5531 | 0.6728 | 0.6908 | 0.7334 | 0.8506 | 0.9172 | 0.7861 | 0.8509 |

Experimental Protocol: Gravimetric Method

The solubility of 2-Nitro-p-cresol was determined using a static gravimetric method, which involves measuring the mass of the solute dissolved in a known mass of solvent at equilibrium.

Materials:

-

2-Nitro-p-cresol (purity > 99.5%)

-

Organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, toluene; all analytical grade)

-

Jacketed glass vessel (100 mL)

-

Thermostatic water bath with a magnetic stirrer

-

Digital analytical balance (accuracy ± 0.1 mg)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of 2-Nitro-p-cresol was added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel was sealed and placed in the thermostatic water bath. The solution was continuously stirred at a constant temperature for at least 24 hours to ensure solid-liquid equilibrium was reached. Preliminary tests confirmed that 24 hours was sufficient to achieve equilibrium.

-

Sampling: After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 8 hours to allow for the sedimentation of undissolved solid particles.

-

Analysis: A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that could affect the solubility. The withdrawn sample was immediately transferred to a pre-weighed weighing bottle.

-

Drying and Weighing: The weighing bottle containing the sample was placed in a vacuum drying oven at 323.15 K until a constant weight was achieved. The mass of the dissolved 2-Nitro-p-cresol was then determined by subtracting the mass of the empty weighing bottle. The mass of the solvent was determined by the difference between the total mass of the sample and the mass of the dissolved solute.

-

Mole Fraction Calculation: The mole fraction solubility (x) was calculated using the following formula: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

-

m₁ and m₂ are the masses of the solute (2-Nitro-p-cresol) and the solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

-

-

Temperature Variation: The experiment was repeated at different temperatures by adjusting the temperature of the thermostatic water bath.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow of the gravimetric method for solubility determination.

Commercial Availability and Synthetic Utility of 3-Methyl-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitroanisole, also known as 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1][2] Its molecular structure, featuring a methoxy, a methyl, and a nitro group attached to a benzene ring, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development. The strategic positioning of its functional groups allows for a variety of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules.[3]

Physicochemical Properties

This compound is typically a yellow liquid or a pale yellow to yellow solid.[4] Key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference |

| CAS Number | 5345-42-6 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Yellow liquid or Pale yellow to yellow solid | [3][4] |

| Melting Point | 47 - 52 °C | [4] |

| Boiling Point | 170 °C at 35 mmHg; 284-286 °C | [3][5] |

| Density | 1.16 g/cm³ | [3] |

| Refractive Index | 1.549 (n20/D) | [3] |

| Purity | ≥98% (GC), 99% | [4] |

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and industrial needs. The available quantities, purities, and supplier details are crucial for researchers planning their synthetic routes. While some major suppliers like Sigma-Aldrich have discontinued this specific product, it remains commercially available from other specialized chemical companies.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| ProcessPointChemicals | This compound | Not specified | Inquiry for quote | Also known as 2-Nitro-3-methylanisole |

| Aladdin Scientific | This compound | min 98% (GC) | 1 gram | For professional manufacturing, research, and industrial use only. |

| Chem-Impex | This compound | ≥ 99% (GC) | Inquiry for quote | Also known as 2-Methoxy-6-methylnitrobenzene |

| ESSLAB | This compound | 1000 µg/mL in isopropanol | 1 mL | Supplied by Chiron |

| ChemBK | This compound | Not specified | Inquiry for quote | Lists multiple suppliers |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from m-cresol. The first step is the nitration of m-cresol, followed by the methylation of the resulting nitrophenol.

Experimental Protocol:

Step 1: Nitration of m-Cresol to yield 3-Methyl-2-nitrophenol

A detailed procedure for the nitration of m-cresol is described in the literature.[6] Typically, m-cresol is first sulfonated using fuming sulfuric acid. The resulting sulfonic acid derivative is then nitrated with a mixture of nitric acid and sulfuric acid. This directed nitration favors the formation of 3-methyl-2-nitrophenol as the main product, although a smaller amount of the 5-methyl-2-nitrophenol isomer is also formed as a by-product.[6]

Step 2: Methylation of 3-Methyl-2-nitrophenol

The subsequent step involves the methylation of the phenolic hydroxyl group of 3-methyl-2-nitrophenol. A standard method for this transformation is the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then reacted with a methylating agent, typically dimethyl sulfate or methyl iodide, to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates and bioactive molecules.[3] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methoxy and methyl groups can influence the molecule's steric and electronic properties.

A general workflow for the utilization of this compound in drug discovery involves its incorporation into a larger molecular scaffold through a series of chemical transformations.

References

- 1. This compound | C8H9NO3 | CID 79291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHOXY-3-METHYL-2-NITROBENZENE | CAS 5345-42-6 [matrix-fine-chemicals.com]

- 3. This compound Supplier & Distributor of CAS# 6641-95-8 [processpointchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. Mazapertine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

The Strategic Role of 3-Methyl-2-nitroanisole in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitroanisole, a substituted aromatic nitro compound, serves as a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides a versatile platform for diverse chemical transformations. This technical guide delves into the core functionalities of this compound as a building block in the pharmaceutical, agrochemical, and dye industries. The strategic positioning of its functional groups allows for regioselective reactions, making it a valuable precursor for the synthesis of specialized chemical entities. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The table below summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 5345-42-6 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Yellow liquid or solid (powder to crystal) | [2] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 170 °C at 35 mmHg | [3] |

| Density | 1.16 g/cm³ | [2] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Slightly soluble in water, soluble in ethanol and ether. | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 3-methylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The nitration of 3-methylanisole is expected to yield a mixture of isomers, with the major product being dictated by the steric and electronic effects of the substituents.

Experimental Protocol: Nitration of 3-Methylanisole (Adapted from a general nitration procedure)

Materials:

-

3-Methylanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add 3-methylanisole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

-

Add the nitrating mixture dropwise to the solution of 3-methylanisole in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Note: The yield and isomer distribution are highly dependent on the reaction conditions. Careful control of temperature is crucial to minimize the formation of by-products.

Key Reactions of this compound as a Chemical Intermediate

The functional groups of this compound offer multiple avenues for further chemical modifications, making it a versatile intermediate. The most common and synthetically useful transformations involve the reduction of the nitro group and the oxidation of the methyl group.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic compounds. The resulting 2-amino-3-methylanisole is a valuable precursor in pharmaceutical and agrochemical synthesis.

Materials:

-

This compound

-

Palladium on Carbon (10%)

-

Methanol

-

Hydrogen Gas

Procedure:

-

Dissolve this compound in methanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylanisole.

Quantitative Data: While a specific yield for this exact reaction is not readily available in the cited literature, similar reductions of nitroarenes to anilines using palladium on carbon and hydrogen typically proceed in high yields, often exceeding 90%.[4]

Oxidation of the Methyl Group to a Carboxylic Acid

The oxidation of the methyl group to a carboxylic acid provides another key derivative, 3-methoxy-2-nitrobenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for amide bond formation or as a directing group in further aromatic substitutions.

Materials:

-

This compound

-

Potassium Permanganate (KMnO₄) or other strong oxidizing agents

-

Aqueous Sodium Hydroxide

-

Hydrochloric Acid

Procedure:

-

Suspend this compound in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide by-product.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Collect the precipitated 3-methoxy-2-nitrobenzoic acid by filtration, wash with cold water, and dry.

Note: This is a generalized procedure, and the specific conditions (temperature, reaction time, and stoichiometry) would need to be optimized for this particular substrate.

Applications in Synthesis

The derivatives of this compound are valuable building blocks in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

The 2-amino-3-methylanisole derivative is a key precursor for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. For instance, it can be used in the synthesis of quinoline and benzimidazole scaffolds, which are present in a wide range of drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Agrochemical Applications

In the agrochemical industry, derivatives of this compound can be utilized in the synthesis of fungicides and herbicides. The specific substitution pattern on the aromatic ring can be fine-tuned to achieve desired biological activity and selectivity. For example, the corresponding aniline can be a precursor to strobilurin-type fungicides.

Dye Industry

Aromatic nitro and amino compounds are fundamental components in the synthesis of azo dyes. The diazonium salt derived from 2-amino-3-methylanisole can be coupled with various aromatic compounds to produce a range of colored dyes for textiles and other applications.

Visualizing Synthetic Pathways and Workflows

To illustrate the role of this compound as a chemical intermediate, the following diagrams, generated using the DOT language, depict its synthesis and subsequent transformations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in various sectors of the chemical industry. Its facile synthesis via nitration of 3-methylanisole and the versatility of its functional groups for subsequent transformations, such as reduction and oxidation, make it a valuable building block for the synthesis of high-value-added products. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, complete with adaptable experimental protocols. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound can unlock new synthetic routes to novel and complex molecular architectures. Further exploration of its reactivity and applications is likely to expand its role as a key intermediate in organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-2-nitroanisole as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitroanisole is a valuable and versatile building block in organic and medicinal chemistry. Its unique substitution pattern, featuring adjacent nitro, methyl, and methoxy groups on an aromatic ring, provides a rich platform for a variety of chemical transformations. This compound is a key intermediate in the synthesis of a range of more complex molecules, particularly those with applications in the pharmaceutical industry. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl and methoxy groups, allows for selective and efficient chemical modifications, making it an attractive starting material for the synthesis of bioactive compounds.

These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis, with a focus on its conversion to the key intermediate, 3-Methoxy-2-methylaniline, and its subsequent elaboration into potent kinase inhibitors. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these synthetic strategies in a research and development setting.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor to 3-Methoxy-2-methylaniline. This transformation, achieved through the reduction of the nitro group, unlocks a myriad of synthetic possibilities. 3-Methoxy-2-methylaniline serves as a crucial scaffold for the construction of various heterocyclic systems, most notably pyrimidine derivatives, which are core structures in numerous kinase inhibitors used in oncology.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways controlling cell growth, proliferation, and survival. Many of these inhibitors are designed to target specific kinases that are overactive or mutated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Derivatives of 3-Methoxy-2-methylaniline have been successfully incorporated into the synthesis of potent inhibitors of these key oncogenic kinases.

The general synthetic strategy involves the construction of a substituted pyrimidine ring, which then undergoes coupling with the 3-Methoxy-2-methylaniline moiety. The resulting N-aryl pyrimidine derivatives can be further functionalized to optimize their pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2-methylaniline from this compound

This protocol details the catalytic hydrogenation of this compound to afford 3-Methoxy-2-methylaniline. This is a high-yielding and clean transformation that is widely applicable.

Reaction Scheme:

Reduction of this compound to 3-Methoxy-2-methylaniline.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 167.16 | 30.7 g | 184 |

| 5% Palladium on Carbon (wet) | - | 9.98 g | - |

| Ethanol | 46.07 | 400 mL | - |

| Diatomaceous Earth (Celite®) | - | As needed | - |

Procedure:

-

To a solution of this compound (30.7 g, 184 mmol) in ethanol (300 mL), add a suspension of 5% palladium on carbon (wet, 9.98 g) in ethanol (100 mL).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 3-Methoxy-2-methylaniline as a light purple oil.[1][2][3]

Expected Yield and Characterization:

-

¹H NMR (CDCl₃, δ ppm): 6.94-7.01 (m, 1H), 6.33-6.37 (m, 2H), 3.80 (s, 3H), 3.60 (brs, 2H), 2.04-2.05 (m, 3H).[1][2][3]

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a 2,4-diaminopyrimidine derivative, a common core structure in kinase inhibitors, using 3-Methoxy-2-methylaniline. The specific reaction is the condensation of a cinnamonitrile derivative with guanidine, followed by reaction with the aniline.

Reaction Workflow:

General workflow for the synthesis of a pyrimidine-based kinase inhibitor intermediate.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (Example) |

| Substituted Cinnamonitrile | Varies | 1 eq. |

| Guanidine Hydrochloride | 95.53 | 1.2 eq. |

| Sodium Ethoxide | 68.05 | 1.2 eq. |

| Ethanol | 46.07 | As solvent |

| 3-Methoxy-2-methylaniline | 137.18 | 1 eq. |

| Acid or Base Catalyst | Varies | As needed |

Procedure (General):

-

In a round-bottom flask, dissolve the substituted cinnamonitrile (1 eq.) in anhydrous ethanol.

-

Add guanidine hydrochloride (1.2 eq.) and sodium ethoxide (1.2 eq.) to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture and extract the 2,4-diaminopyrimidine derivative.

-

Purify the intermediate by crystallization or column chromatography.

-

In a separate reaction vessel, dissolve the purified 2,4-diaminopyrimidine derivative (1 eq.) and 3-Methoxy-2-methylaniline (1 eq.) in a suitable solvent (e.g., isopropanol, DMF).

-

Add an appropriate acid or base catalyst if required.

-

Heat the mixture to facilitate the coupling reaction, monitoring by TLC.

-

Upon completion, cool the reaction mixture and isolate the final product by filtration or extraction.

-

Purify the final intermediate by recrystallization or column chromatography.

Note: The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the specific substrates used. The above protocol provides a general framework.

Biological Significance and Signaling Pathways

The pharmaceutical derivatives synthesized from this compound, particularly the pyrimidine-based kinase inhibitors, often target key signaling pathways implicated in cancer progression.

EGFR and VEGFR-2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4] Overactivation of these pathways is a common feature of many cancers.

Simplified Signaling Pathway Diagram:

Simplified EGFR/VEGFR-2 signaling pathway and the point of inhibition by kinase inhibitors.

Kinase inhibitors synthesized using 3-Methoxy-2-methylaniline as a building block are designed to bind to the ATP-binding site of the kinase domain of EGFR or VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades and ultimately inhibiting cancer cell growth and angiogenesis.

Conclusion

This compound is a strategically important starting material in pharmaceutical synthesis. Its efficient conversion to 3-Methoxy-2-methylaniline provides access to a versatile intermediate for the construction of complex, biologically active molecules. The application of this building block in the synthesis of kinase inhibitors targeting critical cancer-related signaling pathways highlights its significance in modern drug discovery and development. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, enabling the exploration of novel therapeutics based on this valuable chemical scaffold.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methyl-2-nitroanisole in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitroanisole is a versatile aromatic compound recognized primarily as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a nitro group ortho to a methoxy group and adjacent to a methyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its role as a precursor makes it a compound of interest in the synthesis of potential new active ingredients for crop protection.[1][2] This document provides an overview of its chemical properties and outlines its potential utility in agrochemical research as a synthetic building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 5345-42-6 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Pale yellow to yellow solid | [1] |

| Melting Point | 47 - 52 °C | [1] |

| Boiling Point | 170 °C at 35 mmHg | [4] |

| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [3] |

Application Notes: A Synthetic Intermediate in Agrochemical Discovery

The primary application of this compound in the context of agrochemical research is as a starting material or intermediate for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal activity. The nitro, methyl, and methoxy functional groups can be chemically modified through various organic reactions to build diverse molecular scaffolds.

Key Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a gateway to a wide array of subsequent reactions, including the formation of amides, sulfonamides, and heterocyclic rings, which are common features in many commercial pesticides.

-

Modification of the Methyl Group: The methyl group can be oxidized or halogenated, providing a handle for further functionalization and the introduction of different pharmacophores.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions, allowing for the introduction of other functional groups.

-

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a phenol, which can then be used in the synthesis of ether- or ester-linked derivatives, a common motif in many agrochemicals.

The following diagram illustrates a generalized workflow for the initial screening of a new chemical entity, such as a derivative of this compound, in an agrochemical research program.

Hypothetical Protocols for Agrochemical Synthesis

Objective: To synthesize a hypothetical urea-based herbicide from this compound.

The overall hypothetical synthetic pathway is depicted below.

Protocol: Synthesis of a Hypothetical Urea Herbicide